BenchChemオンラインストアへようこそ!

Cystamine

Inflammation Mast Cell Biology GPCR Pharmacology

Cystamine (2,2'-dithiobis(ethylamine); CAS 51-85-4) is an organic diamine disulfide with the molecular formula C4H12N2S2 and a molecular weight of 152.28 g/mol. It is a symmetric molecule formed by the oxidation of two cysteamine molecules linked via a disulfide bond.

Molecular Formula C4H12N2S2
Molecular Weight 152.3 g/mol
CAS No. 51-85-4
Cat. No. B1669676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCystamine
CAS51-85-4
Synonyms2,2' Dithiobisethanamine
2,2'-Dithiobisethanamine
Calcium Salt, Cystamine
Cystamine
Cystamine Calcium Salt
Cystamine Diacetate
Cystamine Dihydrobromide
Cystamine Dihydrochloride
Cystamine Hydrobromide
Cystamine Hydrochloride
Cystamine Sulfate
Cystamine Sulfate (1:1)
Cysteinamine Disulfide
Cystinamin
Cystineamine
Decarboxycystine
Diacetate, Cystamine
Diaminodiethyldisulfide
Dihydrobromide, Cystamine
Dihydrochloride, Cystamine
Disulfide, Cysteinamine
Hydrobromide, Cystamine
Hydrochloride, Cystamine
Sulfate, Cystamine
Molecular FormulaC4H12N2S2
Molecular Weight152.3 g/mol
Structural Identifiers
SMILESC(CSSCCN)N
InChIInChI=1S/C4H12N2S2/c5-1-3-7-8-4-2-6/h1-6H2
InChIKeyAPQPRKLAWCIJEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cystamine (CAS 51-85-4): Essential Physicochemical and Pharmacological Properties for Research and Development


Cystamine (2,2'-dithiobis(ethylamine); CAS 51-85-4) is an organic diamine disulfide with the molecular formula C4H12N2S2 and a molecular weight of 152.28 g/mol [1]. It is a symmetric molecule formed by the oxidation of two cysteamine molecules linked via a disulfide bond. Cystamine is soluble in water, DMSO, DMF, and methanol at 25°C (up to 100 mg/mL in water and DMSO), and has a predicted pKa of 8.97±0.10 [1]. The free base exists as a light yellow to brown liquid at room temperature, though the more stable dihydrochloride salt is commonly used in research applications [1]. Cystamine functions as an orally active transglutaminase (TGase) inhibitor and demonstrates additional pharmacological activities including caspase-3 inhibition (IC50 = 23.6 μM) , radioprotective effects, and modulation of brain-derived neurotrophic factor (BDNF) signaling [2].

Cystamine vs. Cysteamine and Other In-Class Compounds: Critical Differentiators in Mechanism, Potency, and Application


Cystamine is not merely an oxidized prodrug of cysteamine; it possesses unique pharmacological properties that preclude simple substitution with its reduced monomer or other aminothiols. While cysteamine is FDA-approved for cystinosis and has been investigated in Huntington's disease (HD), cystamine exhibits distinct target engagement profiles, including redox-dependent inverse agonism at the histamine H4 receptor (H4R) with an IC50 of 440 nM—an activity absent in cysteamine [1]. Furthermore, under non-reducing conditions, cystamine inhibits transglutaminase with greater potency and different kinetic mechanisms than cysteamine [2]. In radioprotection, cystamine provides a dose reduction factor (DRF) of 1.36 in rats, distinct from other radioprotectors such as WR-2721 (amifostine) which achieves a DRF of 1.51 but with differing toxicity and hemodynamic profiles [3]. These quantitative, mechanism-based differences have direct implications for experimental design, therapeutic development, and procurement decisions where specific biological activities are required.

Quantitative Comparative Evidence for Cystamine: Head-to-Head Data vs. Key Comparators


Cystamine as a Redox-Dependent Inverse Agonist of Histamine H4 Receptor: A Unique Activity Not Shared by Cysteamine

Cystamine directly modulates the histamine H4 receptor (H4R) as a redox-dependent inverse agonist, a property not exhibited by its reduced monomer cysteamine. In a mast cell migration assay, cystamine inhibited histamine-induced chemotaxis with an IC50 of 440 nM [1]. Molecular docking simulations confirmed that cystamine, but not cysteamine, binds to the orthosteric site of H4R [1]. This activity occurs at concentrations far below those required for transglutaminase inhibition (millimolar range), indicating a distinct, high-potency pharmacological mechanism [1].

Inflammation Mast Cell Biology GPCR Pharmacology

Differential Transglutaminase Inhibition Kinetics: Cystamine vs. Cysteamine Under Reducing and Non-Reducing Conditions

Cystamine inhibits intracellular transglutaminase (TGase) more potently than cysteamine under non-reducing conditions, with distinct kinetic patterns [1]. While cysteamine acts as a competitive inhibitor of transamidation, cystamine inhibits via mixed disulfide formation with vicinal cysteine residues on the enzyme [2]. Under reducing conditions, the inhibitory effects of cystamine and cysteamine become comparable [1]. Notably, despite the reducing cytoplasmic environment, cystamine still inhibits intracellular TGase more strongly than cysteamine, suggesting that intact cystamine itself contributes to in situ inhibition [1].

Transglutaminase Enzyme Inhibition CAG-repeat Disorders

Caspase-3 Inhibition: Cystamine Demonstrates Defined In Vitro Potency

Cystamine inhibits caspase-3 activity in vitro with an IC50 of 23.6 μM [1]. This inhibition is concentration-dependent and has been demonstrated in situ against multiple pro-apoptotic stimuli [1]. While cysteamine also exhibits some caspase inhibitory activity, the quantitative IC50 value for cystamine provides a benchmark for experimental design and potency comparisons . Caspase-3 inhibition is a proposed mechanism contributing to the neuroprotective effects observed in Huntington's disease models .

Apoptosis Caspase Polyglutamine Disorders

Radioprotective Efficacy: Dose Reduction Factor (DRF) Comparison with WR-2721

In whole-body gamma irradiation studies in rats, cystamine (50 mg/kg, i.m.) provided a dose reduction factor (DRF) of 1.36, while the clinically used radioprotector WR-2721 (amifostine; 200 mg/kg, i.m.) achieved a DRF of 1.51 [1]. Both compounds exhibited a narrow window of protection, requiring administration within 60 minutes prior to irradiation [1]. Cystamine's radioprotective activity is attributed to its free radical scavenging and antioxidant properties [2]. Unlike WR-2721, which is a prodrug requiring dephosphorylation for activity, cystamine acts directly as a disulfide-based scavenger [2].

Radioprotection Radiation Countermeasures Free Radical Scavenging

Cystine Depletion in Cystinotic Fibroblasts: Equivalence with Cysteamine and Pantethine

In cultured cystinotic fibroblasts, cystamine depletes intracellular cystine levels as effectively as cysteamine and pantethine [1]. Mechanistic studies using [35S]cystine revealed that all three agents act by generating cysteamine-cysteine mixed disulfide within lysosomes, which is then rapidly excreted from the cell [1]. Cystamine and pantethine both serve as metabolic precursors of cysteamine, and their cystine-depleting activity is comparable [1]. The study demonstrated that the fall in intracellular cystine was accompanied by the appearance of mixed disulfide in the medium, with no accumulation within cells [1].

Cystinosis Lysosomal Storage Disorders Aminothiol Therapy

BDNF Upregulation and Neuroprotection: Cystamine Enhances Neurotrophic Signaling in Multiple Models

Cystamine increases brain-derived neurotrophic factor (BDNF) protein levels in mouse frontal cortex 7 days after treatment [1]. This upregulation is associated with TrkB receptor phosphorylation and activation of downstream Akt and ERK1/2 signaling pathways [1]. In a stroke model, cystamine treatment significantly increased BDNF levels and TrkB phosphorylation in brain tissue, enhancing neuronal progenitor cell proliferation, survival, and plasticity [2]. The neuroprotective effects were blocked by BDNF-neutralizing antibody, TrkB antagonist ANA-12, and inhibitors of PI3K and MAPK pathways, confirming BDNF/TrkB pathway dependence [1][2].

Neuroprotection BDNF Neurodegeneration Stroke

Optimal Research and Industrial Applications for Cystamine Based on Quantitative Evidence


Investigating H4R-Mediated Inflammation and Mast Cell Biology

Cystamine serves as a unique, redox-dependent inverse agonist of the histamine H4 receptor with an IC50 of 440 nM [1]. Unlike cysteamine, which lacks H4R binding activity, cystamine directly modulates H4R-Rac-ERK signaling pathways in mast cells [1]. This makes cystamine an essential tool for dissecting H4R-specific mechanisms in allergic inflammation, mast cell chemotaxis, and related GPCR pharmacology, where off-target TGase inhibition is minimized at low nanomolar concentrations [1].

Transglutaminase Inhibition Studies in Oxidative or Extracellular Environments

Under non-reducing conditions—such as those encountered extracellularly or in certain pathological microenvironments—cystamine inhibits TGase more potently than cysteamine and via a distinct mechanism (mixed disulfide formation vs. competitive inhibition) [1]. Researchers investigating TG2 in fibrosis, cancer metastasis, or CAG-expansion disorders where oxidative stress is elevated should select cystamine over cysteamine to accurately model in situ enzyme inhibition [1][2].

Radioprotection Research Requiring Direct-Acting Free Radical Scavengers

Cystamine provides a DRF of 1.36 against gamma radiation in rats, acting as a direct free radical scavenger rather than a prodrug [1]. This mechanistic distinction is critical for studies comparing radioprotector classes, particularly when investigating combination strategies with agents like WR-2721 (amifostine) or when evaluating the impact of tissue oxygenation and redox state on radioprotective efficacy [1][2].

Neuroprotection and BDNF/TrkB Pathway Activation in Neurodegenerative Disease Models

Cystamine enhances BDNF protein levels and activates TrkB-mediated survival signaling in mouse models of Huntington's disease, Parkinson's disease, and stroke [1][2]. This neurotrophic mechanism complements its TGase and caspase inhibitory activities. For preclinical studies focused on neurorestoration, synaptic plasticity, or axon remodeling, cystamine offers a multimodal pharmacological profile that distinguishes it from single-mechanism alternatives [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cystamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.